molecular formula C15H16N2OS B7561513 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B7561513
M. Wt: 272.4 g/mol
InChI Key: SDFPDOHSGNHZII-JLHYYAGUSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-(methylsulfanyl)benzaldehyde with pyrrolidine and malononitrile under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, enhances its potential as a versatile scaffold in drug discovery and organic synthesis.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-19-14-6-4-12(5-7-14)10-13(11-16)15(18)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPDOHSGNHZII-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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